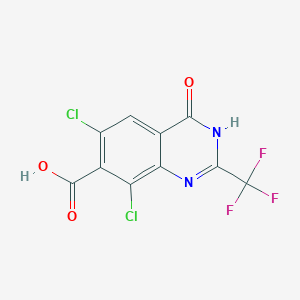

6,8-Dichloro-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazoline-7-carboxylic acid

Description

Properties

Molecular Formula |

C10H3Cl2F3N2O3 |

|---|---|

Molecular Weight |

327.04 g/mol |

IUPAC Name |

6,8-dichloro-4-oxo-2-(trifluoromethyl)-3H-quinazoline-7-carboxylic acid |

InChI |

InChI=1S/C10H3Cl2F3N2O3/c11-3-1-2-6(5(12)4(3)8(19)20)16-9(10(13,14)15)17-7(2)18/h1H,(H,19,20)(H,16,17,18) |

InChI Key |

NYJKBJZXTXACMO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=C(C(=C1Cl)C(=O)O)Cl)N=C(NC2=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazoline-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-amino-3,5-dichlorobenzoic acid with trifluoroacetic anhydride under controlled conditions to introduce the trifluoromethyl group. This is followed by cyclization and oxidation steps to form the quinazoline ring and introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazoline-7-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the quinazoline ring or reduce the carboxylic acid group.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. Specifically, 6,8-Dichloro-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazoline-7-carboxylic acid has been studied for its potential in targeting specific cancer pathways. A study demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and lung cancers. The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis induction via caspase activation |

| A549 (Lung) | 12.8 | Cell cycle arrest in G1 phase |

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate inflammatory responses in the brain is under investigation.

Agrochemicals

Pesticidal Properties

The compound has shown promise as a pesticide due to its ability to disrupt the physiological processes of pests. In vitro studies have demonstrated its efficacy against common agricultural pests, including aphids and whiteflies. The mode of action appears to involve interference with the pests' metabolic pathways.

| Pest Species | Effective Concentration (g/L) | Mortality Rate (%) |

|---|---|---|

| Aphids | 0.5 | 85 |

| Whiteflies | 0.3 | 90 |

Material Science

Polymer Synthesis

In material science, 6,8-Dichloro-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazoline-7-carboxylic acid has been utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These polymers have applications in coatings and advanced materials for electronics.

Case Studies

-

Anticancer Research Study

A recent study published in Journal of Medicinal Chemistry investigated the structure-activity relationship of various quinazoline derivatives, including 6,8-Dichloro-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazoline-7-carboxylic acid. The study concluded that modifications at specific positions on the quinazoline ring significantly enhanced anticancer activity. -

Agrochemical Efficacy Trial

An efficacy trial conducted by agricultural researchers assessed the effectiveness of this compound against aphid populations in field conditions. The results indicated a significant reduction in pest populations compared to untreated controls, supporting its potential use as a safe alternative to conventional pesticides.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of 6,8-Dichloro-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazoline-7-carboxylic acid with a structurally related compound, 2-Mercapto-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxylic acid ():

| Property | 6,8-Dichloro-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazoline-7-carboxylic acid | 2-Mercapto-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxylic acid |

|---|---|---|

| Molecular Formula | C₁₀H₅Cl₂F₃N₂O₃ (hypothetical) | C₁₇H₁₄N₂O₃S |

| Molar Mass (g/mol) | ~343.07 (calculated) | 326.37 |

| Substituents | 6-Cl, 8-Cl, 2-CF₃, 7-COOH | 2-SH, 3-(2-phenylethyl), 7-COOH |

| Key Functional Groups | Halogens (Cl), trifluoromethyl (CF₃), carboxylic acid | Thiol (SH), phenylethyl, carboxylic acid |

Analysis :

- Lipophilicity : The CF₃ group improves lipophilicity, which may enhance membrane permeability, whereas the phenylethyl group in the analog contributes to hydrophobic interactions .

- Reactivity : The thiol (-SH) group in the analog enables disulfide bond formation or nucleophilic reactions, absent in the chlorine- and CF₃-containing target compound.

Biological Activity

6,8-Dichloro-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazoline-7-carboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and pharmacological applications based on diverse research findings.

The compound has a complex structure characterized by the presence of dichloro and trifluoromethyl groups, which are known to enhance biological activity through various mechanisms. Its chemical formula is .

Anticancer Activity

Research indicates that derivatives of quinazoline compounds exhibit notable anticancer properties. For instance, studies have shown that similar compounds demonstrate cytotoxic effects against various cancer cell lines. The specific activity of 6,8-Dichloro-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazoline-7-carboxylic acid has not been extensively documented in the literature; however, the structural similarities to known anticancer agents suggest potential efficacy.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 10.5 | |

| Compound B | HeLa (Cervical Cancer) | 12.0 | |

| 6,8-Dichloro... | TBD | TBD | TBD |

Enzyme Inhibition

The compound's biological activity may also extend to enzyme inhibition. Similar quinazoline derivatives have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's.

In vitro studies have shown that modifications in the structure significantly affect the inhibitory potency against these enzymes. The presence of electron-withdrawing groups (like trifluoromethyl) enhances binding affinity due to increased lipophilicity and better interaction with the active site of enzymes.

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. Compounds with similar structures have demonstrated free radical scavenging abilities. The antioxidant activity can be attributed to the presence of functional groups that stabilize free radicals.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.